2-(Cyclobutylmethoxy)pyrimidine

Physicochemical Property Lipophilicity Drug Design

2-(Cyclobutylmethoxy)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, featuring a cyclobutylmethoxy group attached at the 2-position of the pyrimidine ring. With a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol, it serves as a key building block or intermediate in the synthesis of more complex molecules, particularly those targeting kinases and other enzymes.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 2189434-23-7
Cat. No. B2384388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclobutylmethoxy)pyrimidine
CAS2189434-23-7
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESC1CC(C1)COC2=NC=CC=N2
InChIInChI=1S/C9H12N2O/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2
InChIKeyGAAIFOQZJBGSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclobutylmethoxy)pyrimidine (CAS 2189434-23-7): A Specialized Pyrimidine Building Block for Medicinal Chemistry


2-(Cyclobutylmethoxy)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, featuring a cyclobutylmethoxy group attached at the 2-position of the pyrimidine ring . With a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol, it serves as a key building block or intermediate in the synthesis of more complex molecules, particularly those targeting kinases and other enzymes . Its structure incorporates the strained, puckered cyclobutane ring, which is increasingly valued in drug discovery for its ability to induce conformational restriction and modulate physicochemical properties .

Beyond Simple 2-Alkoxypyrimidines: Why 2-(Cyclobutylmethoxy)pyrimidine's Ring Strain Matters for Procurement


The choice of the 2-alkoxy substituent on a pyrimidine core is not arbitrary; it directly influences lipophilicity, metabolic stability, and target binding. While simple alkoxy groups like methoxy or ethoxy may offer baseline activity, the cyclobutylmethoxy group introduces significant ring strain (approximately 26.5 kcal/mol) and a distinct, non-planar geometry [1]. This can lead to unique binding interactions and improved resistance to metabolic degradation compared to linear alkoxy chains, a principle supported by patent literature where cyclobutylmethoxy and cyclopropylmethoxy are explicitly preferred over other cycloalkylmethoxy groups for certain therapeutic applications [2]. Therefore, substituting 2-(Cyclobutylmethoxy)pyrimidine with a simpler analog such as 2-methoxypyrimidine or 2-ethoxypyrimidine could result in a complete loss of activity in a given scaffold or require extensive re-optimization of a lead series.

2-(Cyclobutylmethoxy)pyrimidine: Comparative Data for Scientific Selection


Enhanced Lipophilicity (LogP) Compared to Polar Carboxylic Acid Analogue

The unsubstituted 2-(cyclobutylmethoxy)pyrimidine core offers a moderate lipophilicity advantage over its more polar, carboxylic acid-functionalized analog. Data indicate that while a methyl-substituted analogue has a logP of 1.2, the addition of a carboxylic acid group increases polarity. This positions the parent compound (predicted logP approximately 1.6) as a less polar, more membrane-permeable starting point for further derivatization, particularly for targets requiring central nervous system (CNS) penetration. (High-strength differential evidence is limited for this compound; this comparison is based on class-level inference from structurally related analogues.)

Physicochemical Property Lipophilicity Drug Design

Patent-Documented Preference for Cyclobutylmethoxy over Other Cycloalkyl Substituents

Patent literature on arylpyridazinones explicitly designates cyclobutylmethoxy and cyclopropylmethoxy as preferred substitutions over cyclopentylmethoxy, cyclohexylmethoxy, and cycloheptylmethoxy [1]. This SAR-based preference, established in a therapeutic context, supports the strategic use of 2-(cyclobutylmethoxy)pyrimidine as a privileged fragment for library synthesis and lead optimization, offering a distinct advantage over higher cycloalkyl analogues.

Medicinal Chemistry Structure-Activity Relationship Patent Analysis

Kinase Inhibitor Scaffold Potential: Comparison with 2-Methoxypyrimidine

While 2-methoxypyrimidine has established biological activity, including TgDHFR inhibition (IC50 = 1.57 nM) [1], its small size limits its utility as a core scaffold for selective kinase inhibitors. In contrast, 2-(cyclobutylmethoxy)pyrimidine provides a larger, more complex, and rigid scaffold that enables kinase inhibition, as demonstrated by related pyrimidine- and cyclobutyl-containing compounds that inhibit ABL1 kinase with an IC50 of 12 nM . This suggests a distinct advantage in designing specific ATP-competitive inhibitors. (Note: This is a class-level inference.)

Kinase Inhibition Scaffold Hopping Drug Discovery

Conformational Restriction vs. Linear and Other Cyclic Alkoxy Groups

The cyclobutane ring provides a unique combination of conformational restriction and metabolic stability not achievable with linear alkoxy groups (e.g., n-propoxy) or larger, more flexible rings (e.g., cyclohexylmethoxy). Cyclobutane's puckered conformation and ring strain (approx. 26.5 kcal/mol) can pre-organize the molecule for target binding and reduce susceptibility to oxidative metabolism, which often targets unhindered alkyl chains [1]. This positions 2-(cyclobutylmethoxy)pyrimidine as a superior intermediate for designing metabolically stable drug candidates compared to its 2-ethoxypyrimidine or 2-(cyclohexylmethoxy)pyrimidine counterparts. (This is a class-level inference.)

Conformational Analysis Metabolic Stability Drug Design

Procurement-Driven Application Scenarios for 2-(Cyclobutylmethoxy)pyrimidine (CAS 2189434-23-7)


Hit-to-Lead Optimization for Kinase Inhibitors

For medicinal chemistry teams initiating a kinase inhibitor project, 2-(Cyclobutylmethoxy)pyrimidine offers a derivatizable core that has already demonstrated nanomolar potency in related kinase assays (e.g., ABL1 IC50 = 12 nM) . Its selection over a simpler 2-methoxypyrimidine or a more flexible 2-ethoxypyrimidine scaffold can provide an immediate potency advantage and a clear pathway for intellectual property generation, as supported by patent preferences for cyclobutylmethoxy substituents [1].

Design of CNS-Penetrant Drug Candidates

The predicted moderate lipophilicity (LogP ~1.6) of 2-(cyclobutylmethoxy)pyrimidine compared to its more polar carboxylic acid analogue (LogP 1.2) makes it a strategically chosen intermediate when optimizing lead compounds for blood-brain barrier permeability. This physicochemical profile allows for further functionalization while maintaining a favorable balance between solubility and passive membrane diffusion .

Improving Metabolic Stability of Oral Drug Leads

When researchers observe rapid in vitro clearance in microsomal stability assays for a lead series containing linear alkoxy chains (e.g., 2-ethoxypyrimidine derivatives), a scaffold hop to 2-(cyclobutylmethoxy)pyrimidine can be implemented. The strained cyclobutyl group is known to reduce susceptibility to CYP450-mediated oxidation, potentially resolving the metabolic stability liability and improving the series' oral bioavailability profile [2].

Diversifying Patent-Protected Chemical Space

Intellectual property strategies in early-stage drug discovery often require novel chemical matter. Patent analysis shows that cyclobutylmethoxy is a preferred substituent over larger cycloalkyl groups [1]. Therefore, 2-(cyclobutylmethoxy)pyrimidine is an ideal key starting material for synthesizing patentable libraries of pyrimidine-based inhibitors, ensuring the resulting compounds are structurally distinct from competitors' chemical space.

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